molecular formula C8H6N2OS2 B1665435 Acibenzolar CAS No. 126448-41-7

Acibenzolar

Cat. No. B1665435
CAS RN: 126448-41-7
M. Wt: 196.3 g/mol
InChI Key: UELITFHSCLAHKR-UHFFFAOYSA-N
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Description

Acibenzolar-S-methyl (ASM) is a synthetic functional analog of salicylic acid which can induce systemic acquired resistance in plants . It is the most commercially successful biological antibacterial agent used for crop through systemic acquired resistance (SAR) .


Synthesis Analysis

A reproducible and accurate procedure, based on the spectrophotometric/microplate reader analysis, has been developed to detect ASM in tobacco leaves . This method involves oxidation of methyl mercaptan by the Ellman’s reagent 5,5′-dithio-bis (2-nitrobenzoic acid) (DTNB) to form the yellow derivative 5′-thio-2-nitrobenzoic acid (TNB 2−), measurable at 412 nm .


Molecular Structure Analysis

The molecular formula of Acibenzolar is C7H4N2OS2 with an average mass of 196.249 Da and a monoisotopic mass of 195.976501 Da . The molecular formula of Acibenzolar-S-methyl is C8H6N2OS2 with an average mass of 210.276 Da and a monoisotopic mass of 209.992157 Da .


Chemical Reactions Analysis

Methyl mercaptan can be produced by either the ASM transesterification with methanol or the SA-binding protein 2 (SABP2)-catalyzed ASM hydrolysis . The proportions of methanol, reaction time, temperature, the concentrations of EDTA and DTNB were optimized in a 96-well plate .

Mechanism of Action

Acibenzolar-S-methyl has an unusual mechanism of action for a fungicide. It is not directly toxic to the fungus but instead activates the natural defenses of the crop in a manner similar to the known role of salicylic acid and methyl jasmonate .

Safety and Hazards

Acibenzolar-S-methyl may cause an allergic skin reaction, serious eye irritation, respiratory irritation, and is very toxic to aquatic life . It is classified as a highly flammable liquid and vapor .

Future Directions

Several chemical compounds can activate SAR in plants. Four SAR activators including salicylic acid, oxalic acid, acibenzolar-S-methyl, and potassium phosphate, provided significant control of Huanglongbing (HLB) by suppressing CLas titer and disease progress when applied by trunk injection . This suggests that Acibenzolar-S-methyl could be further explored for its potential in controlling plant diseases.

properties

IUPAC Name

1,2,3-benzothiadiazole-7-carbothioic S-acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2OS2/c10-7(11)4-2-1-3-5-6(4)12-9-8-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGIHPACLZJDCBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=NS2)C(=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20155187
Record name 1,2,3-Benzothiadiazole-7-carbothioic S-acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20155187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

126448-41-7
Record name Acibenzolar
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126448-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acibenzolar [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126448417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3-Benzothiadiazole-7-carbothioic S-acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20155187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACIBENZOLAR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR536JBP4L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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